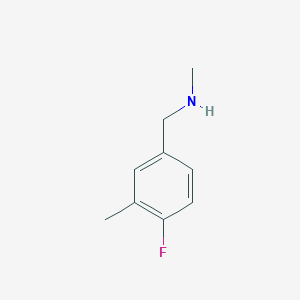

(2,6-Dichlorphenyl)-ethylamin

Übersicht

Beschreibung

2,6-dichloro-N-ethylaniline is a chemical compound with the molecular formula C8H9Cl2N . It has a molecular weight of 190.07 . The compound is liquid in its physical form .

Molecular Structure Analysis

The InChI code for 2,6-dichloro-N-ethylaniline is 1S/C8H9Cl2N/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5,11H,2H2,1H3 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis

2,6-dichloro-N-ethylaniline is a liquid . It has a molecular weight of 190.07 .Wissenschaftliche Forschungsanwendungen

Chemische Synthese

2,6-Dichlor-N-ethylanilin wird bei der Synthese verschiedener chemischer Verbindungen verwendet. Es kann zur Herstellung von Schiff-Basen verwendet werden, die Verbindungen mit einer funktionellen Gruppe sind, die eine Kohlenstoff-Stickstoff-Doppelbindung enthält, wobei das Stickstoffatom mit einer Aryl- oder Alkylgruppe verbunden ist .

Katalysator in Mizoroki–Heck-Reaktionen

Die von 2,6-Dichlor-N-ethylanilin abgeleiteten Schiff-Basen können an Palladium koordiniert werden, wodurch neue Komplexe entstehen. Diese Komplexe haben eine hohe Aktivität und Selektivität für eine Modell-Mizoroki–Heck-C-C-Kopplungsreaktion von Styrol mit Iodbenzol und Brombenzaldehyden gezeigt .

Antifungal Aktivität

Einige Palladiumkomplexe der von 2,6-Dichlor-N-ethylanilin abgeleiteten Schiff-Basen haben eine antifungale Wirkung gegen klinisch wichtige Pilze wie Candida albicans und Cryptococcus neoformans gezeigt .

Umweltfreundliche Synthesetechniken

Die Synthese von Schiff-Basen, die von 2,6-Dichlor-N-ethylanilin abgeleitet sind, kann unter Verwendung umweltfreundlicher Techniken wie Mahlen, thermischem Verschmelzen, Mikrowellenbestrahlung (MWI) und Ultraschall durchgeführt werden .

Ladungstransferkomplexbildung

2,6-Dichlor-N-ethylanilin kann mit anderen Verbindungen interagieren, um Ladungstransferkomplexe (CT) zu bilden. Die Reaktionsgeschwindigkeiten dieser Wechselwirkungen sind empfindlich gegenüber der relativen Permittivität des Lösungsmittels .

Materialwissenschaft

In der Materialwissenschaft kann 2,6-Dichlor-N-ethylanilin bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften verwendet werden. Zum Beispiel können die von dieser Verbindung gebildeten CT-Komplexe auf ihre potenziellen Anwendungen in elektronischen Geräten untersucht werden .

Wirkmechanismus

2,6-dichloro-N-ethylaniline is known to be a versatile reagent that can be used in a variety of reactions. It is believed to act as an electrophile in the reaction, meaning that it is capable of donating electrons to other molecules in the reaction. This allows it to form covalent bonds with other molecules, which is necessary for the synthesis of a variety of compounds.

Biochemical and Physiological Effects

2,6-dichloro-N-ethylaniline has been studied extensively for its potential biochemical and physiological effects. It has been shown to inhibit the activity of a number of enzymes, including cytochrome P-450 and acetylcholinesterase. In addition, it has been found to have an effect on the regulation of gene expression and has been shown to have an effect on the activity of certain hormones.

Vorteile Und Einschränkungen Für Laborexperimente

2,6-dichloro-N-ethylaniline has a number of advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is easy to synthesize. In addition, it is a highly reactive compound and can be used in a variety of reactions. However, it is also a highly flammable liquid and should be handled with care.

Zukünftige Richtungen

There are a number of potential future directions for the use of 2,6-dichloro-N-ethylaniline. It has been suggested that it could be used as a catalyst in the synthesis of a variety of organic compounds. In addition, it could be used in the development of new pharmaceuticals or as a probe for studying the structure and function of proteins. Finally, it could be used in the synthesis of dyes or other chemicals.

Safety and Hazards

Eigenschaften

IUPAC Name |

2,6-dichloro-N-ethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMIYOUUEDNUNBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20633213 | |

| Record name | 2,6-Dichloro-N-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885280-60-4 | |

| Record name | 2,6-Dichloro-N-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

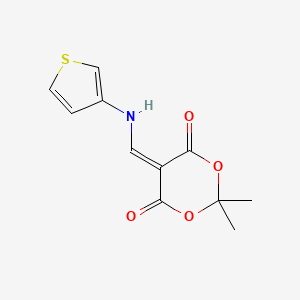

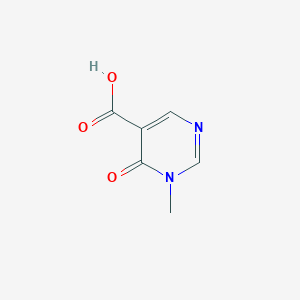

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Oxa-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B1629919.png)

![8-Bromo-6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1629925.png)